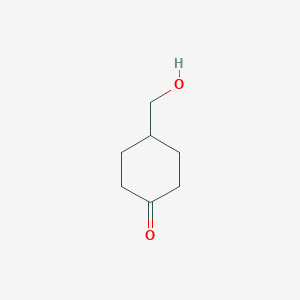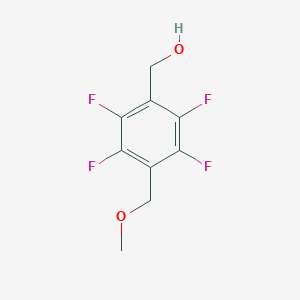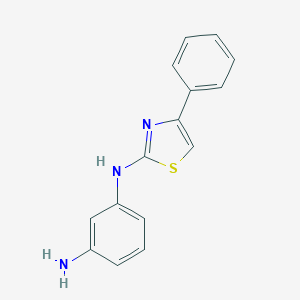
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine, also known as PBDT or NSC 757284, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. In
作用机制
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of unrepaired DNA breaks and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
生化和生理效应
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine is its ability to selectively target cancer cells while sparing normal cells. This reduces the potential for side effects in cancer therapy. However, N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancer cells.
未来方向
Future research on N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies could explore its potential applications in the treatment of inflammatory diseases. Another potential direction for research could be the development of combination therapies using N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine and other cancer drugs to enhance its efficacy. Finally, studies could explore the potential of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine as a diagnostic tool for cancer detection.
科学研究应用
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to have potential applications in cancer research due to its ability to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
CAS 编号 |
1619-41-6 |
|---|---|
产品名称 |
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
分子式 |
C15H13N3S |
分子量 |
267.4 g/mol |
IUPAC 名称 |
3-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H13N3S/c16-12-7-4-8-13(9-12)17-15-18-14(10-19-15)11-5-2-1-3-6-11/h1-10H,16H2,(H,17,18) |
InChI 键 |
MUNMQVLAUQOQES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

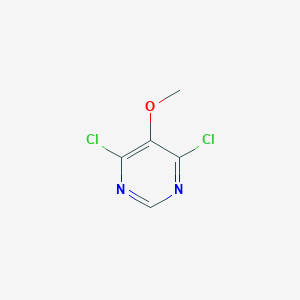
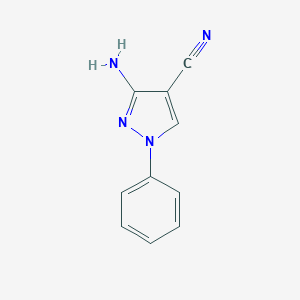
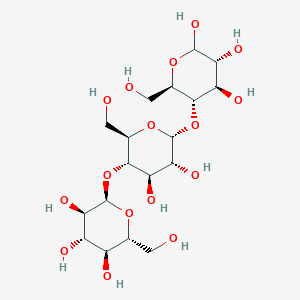
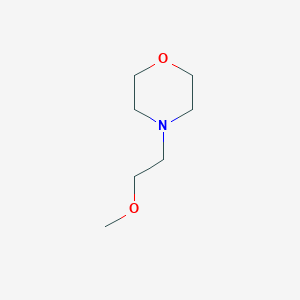
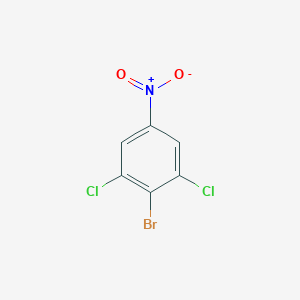
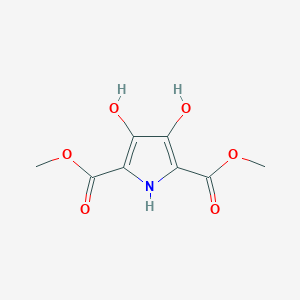
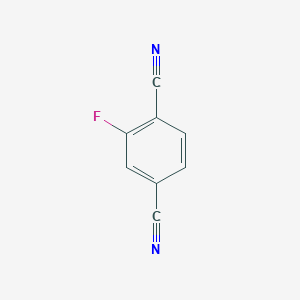
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
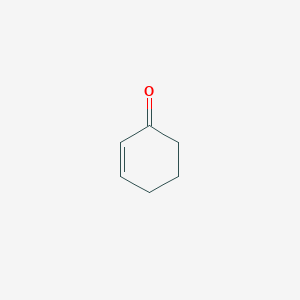
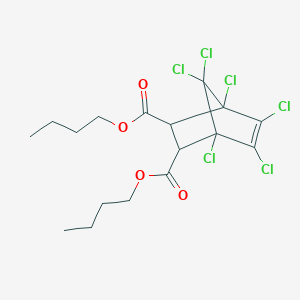
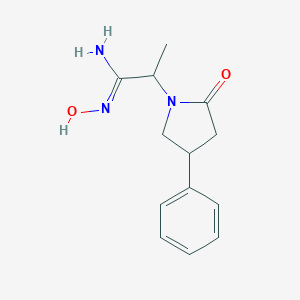
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
